C14H10Cl3N3
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Overview
Description
The compound with the molecular formula C14H10Cl3N3 is an organic molecule that contains carbon, hydrogen, chlorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H10Cl3N3 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to isolate the final product. The industrial process is designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
C14H10Cl3N3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
C14H10Cl3N3: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C14H10Cl3N3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
C14H10Cl3N3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chlorinated aromatic compounds or nitrogen-containing heterocycles. The comparison can be based on factors such as chemical structure, reactivity, and biological activity. Some similar compounds include:
C14H10Cl3N3S: A sulfur-containing analog with different reactivity and applications.
C14H10Cl2N3: A compound with one less chlorine atom, leading to different chemical properties.
Properties
Molecular Formula |
C14H10Cl3N3 |
---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H9Cl2N3.ClH/c15-10-5-3-7-12(13(10)16)19-14-9-4-1-2-6-11(9)17-8-18-14;/h1-8H,(H,17,18,19);1H |
InChI Key |
KWIVIJVFVLOJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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